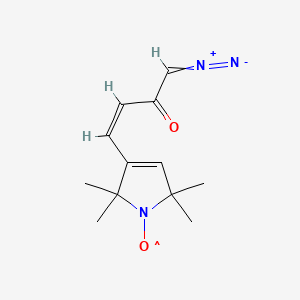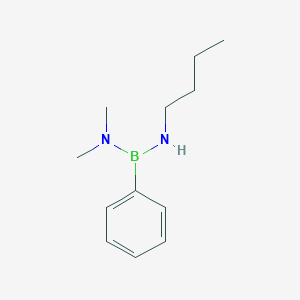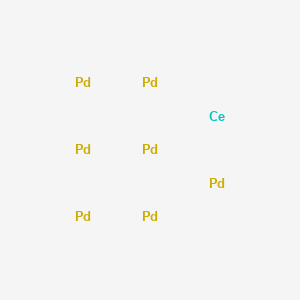
Cerium--palladium (1/7)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium–palladium (1/7) is a compound consisting of cerium and palladium in a 1:7 ratio Cerium is a rare earth metal, while palladium is a transition metal
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium–palladium (1/7) can be synthesized through various methods, including aqueous co-precipitation and template methods. In the aqueous co-precipitation method, cerium and palladium salts are dissolved in water, followed by the addition of a precipitating agent to form a solid precipitate. This precipitate is then calcined to obtain the desired compound . The template method involves coating a precursor on a template surface, followed by calcination or wet chemical etching to remove the template .
Industrial Production Methods: Industrial production of cerium–palladium (1/7) typically involves large-scale aqueous co-precipitation, where cerium and palladium salts are mixed in water, precipitated, and then calcined to form the final product. This method is favored for its scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Cerium–palladium (1/7) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in oxidation reactions where cerium changes its oxidation state from +3 to +4, and palladium can undergo reduction reactions .
Common Reagents and Conditions: Common reagents used in reactions involving cerium–palladium (1/7) include oxygen, hydrogen, and carbon monoxide. These reactions often occur under specific conditions such as elevated temperatures and controlled atmospheres .
Major Products: The major products formed from these reactions depend on the specific reaction conditions. For instance, oxidation reactions may produce cerium dioxide and palladium oxide, while reduction reactions may yield metallic palladium and cerium hydroxide .
Aplicaciones Científicas De Investigación
Cerium–palladium (1/7) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, cerium oxide nanoparticles, which can be derived from cerium–palladium compounds, are studied for their antioxidant properties and potential use in drug delivery and cancer therapy . In industry, cerium–palladium (1/7) is used in automotive catalysts to reduce emissions and improve fuel efficiency .
Mecanismo De Acción
The mechanism of action of cerium–palladium (1/7) involves the interaction of cerium and palladium at the molecular level. Cerium can exist in multiple oxidation states, allowing it to participate in redox reactions. Palladium, on the other hand, acts as a catalyst by providing active sites for chemical reactions. The combination of these two elements enhances the overall catalytic activity and stability of the compound .
Comparación Con Compuestos Similares
- Cerium oxide (CeO2)
- Palladium oxide (PdO)
- Cerium–platinum (1/7)
Comparison: Cerium–palladium (1/7) is unique due to its specific ratio of cerium to palladium, which provides a balance of redox activity and catalytic properties. Compared to cerium oxide, cerium–palladium (1/7) offers enhanced catalytic performance due to the presence of palladium. Similarly, it differs from palladium oxide by incorporating cerium, which adds redox flexibility. Cerium–platinum (1/7) is another similar compound, but palladium is often preferred over platinum due to its lower cost and comparable catalytic properties .
Propiedades
Número CAS |
80261-98-9 |
|---|---|
Fórmula molecular |
CePd7 |
Peso molecular |
885.1 g/mol |
Nombre IUPAC |
cerium;palladium |
InChI |
InChI=1S/Ce.7Pd |
Clave InChI |
MGCPUTKJNPYOFB-UHFFFAOYSA-N |
SMILES canónico |
[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


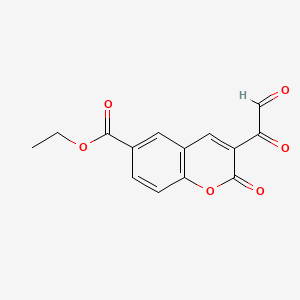

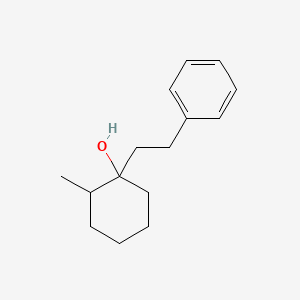
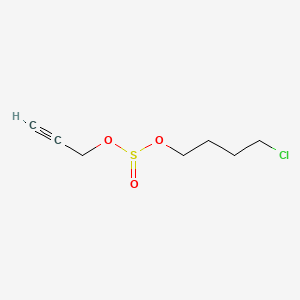

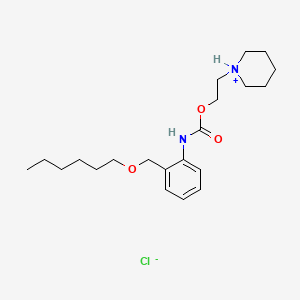
![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
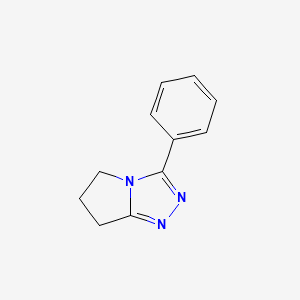
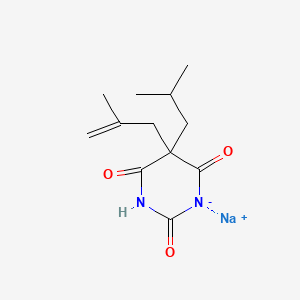
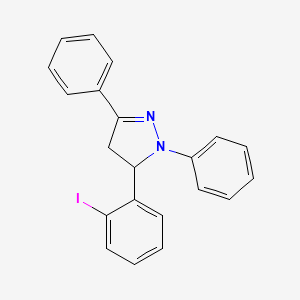
![2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440454.png)
![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
